Pentorex hydrochloride

Description

Historical Perspectives and Early Investigations of Pentorex (B1222034) Hydrochloride

The development of Pentorex dates back to the 1960s by the pharmaceutical company Nordmark. wikipedia.orgiiab.me A patent for a substituted butylamine (B146782) and its salts, including what would be known as Pentorex, was issued in 1965. wikipedia.org Early scientific inquiry into the compound, then identified as 2-Phenyl-3-Methyl-3-Butylamine, began to appear in research literature around this period, with a focus on its potential as an appetite suppressant.

Initial published studies provided the foundational understanding of its pharmacological profile. These early investigations were crucial in characterizing its primary effects. For instance, research published in 1963 explored the pharmacology of the substance specifically as a compound with anorexic, or appetite-suppressing, action. wikipedia.org Subsequent studies in 1965 further examined its properties, including a comparative analysis of its anorexigenic potency against other appetite depressants and an investigation into its natriuretic and diuretic effects. wikipedia.orgiiab.mencats.io

Table 1: Summary of Early Pentorex Research

| Publication Year | Research Focus | Key Finding |

|---|---|---|

| 1963 | Pharmacology of 2-Phenyl-3-Methyl-3-Butylamine | Characterized as a substance with anorexic action. wikipedia.org |

| 1965 | Comparative Anorexigenic Potency | Evaluated its effectiveness relative to other appetite suppressants. wikipedia.orgncats.io |

Pharmacological Classification and Contextualization of Pentorex Hydrochloride

This compound is classified pharmacologically as a stimulant belonging to the amphetamine family. wikipedia.org It is a derivative of phenylisopropylamine and is structurally related to phentermine, another well-known anorectic agent. ncats.iowikipedia.org Due to its mechanism, it is also categorized as a sympathomimetic agent, meaning it mimics the effects of stimulating the sympathetic nervous system. ncats.ioncats.io Its primary therapeutic classification is as an anorectic or appetite suppressant. ncats.iowikipedia.org

The compound's chemical name is 2-methyl-3-phenylbutan-2-amine, and it is also known by the synonym phenpentermine. wikipedia.orgiiab.me Its action as a central adrenergic stimulant is central to its anorectic effect. ncats.io The development and investigation of Pentorex align with a period of significant interest in phenethylamine (B48288) derivatives for weight management, a class of drugs that includes amphetamine, phentermine, and fenfluramine. nih.govnucleos.com These agents typically function by modulating neurotransmitter systems in the central nervous system to reduce the desire for food. wikipedia.org

Table 2: Chemical and Pharmacological Identifiers of this compound

| Identifier | Value |

|---|---|

| Systematic (IUPAC) Name | 2-methyl-3-phenylbutan-2-amine;hydrochloride nih.gov |

| Molecular Formula | C11H18ClN nih.govnih.gov |

| Pharmacological Class | Sympathomimetic, Stimulant, Anorectic ncats.ioncats.io |

| Chemical Family | Amphetamine, Phenylisopropylamine ncats.iowikipedia.org |

| Related Compounds | Phentermine, Amphetamine ncats.iowikipedia.org |

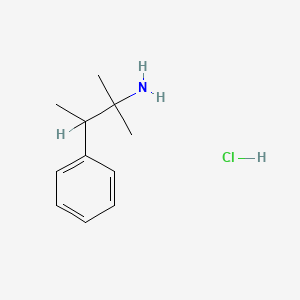

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-3-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(11(2,3)12)10-7-5-4-6-8-10;/h4-9H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDLIADDZYBVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971250 | |

| Record name | 2-Methyl-3-phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-52-4 | |

| Record name | Pentorex hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTOREX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8T7O721O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Signal Transduction of Pentorex Hydrochloride

Central Nervous System Stimulatory Mechanisms of Pentorex (B1222034) Hydrochloride

Pentorex hydrochloride is characterized as a central adrenergic stimulant. ncats.ioncats.io Its action is rooted in its chemical identity as a phenylisopropylamine derivative, which places it within the broader class of phenethylamines known for their stimulant effects on the central nervous system (CNS). ncats.iowikipedia.org The primary mechanism of CNS stimulation for amphetamine derivatives is generally associated with their ability to interact with monoamine systems in the brain. frontiersin.org

As a sympathomimetic agent, Pentorex's effects are presumed to mimic the actions of the sympathetic nervous system, which is responsible for the "fight-or-flight" response. ncats.io This typically involves an increase in neuronal activity in specific brain regions. The general pharmacology of amphetamines, the class to which Pentorex belongs, involves increasing the levels of catecholamines. frontiersin.orgwikipedia.org This action enhances alertness and attention, processes that are regulated by the CNS. wikipedia.org

Neurotransmitter System Modulation by this compound

The classification of Pentorex as a central adrenergic stimulant points toward its primary interaction with the noradrenergic system. ncats.ioncats.io Adrenergic stimulants fundamentally act on systems mediated by norepinephrine (B1679862) and epinephrine. For amphetamine derivatives, the mechanism of action is often linked to their capacity to interface with monoamine transporters. frontiersin.org These transporters, which include those for dopamine (B1211576) (DAT) and norepinephrine (NET), are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signal. frontiersin.org

Compounds in this class often function as releasing agents or reuptake inhibitors, leading to an increased concentration of norepinephrine and dopamine in the synapse. frontiersin.orgnih.gov This elevation in neurotransmitter levels enhances signaling within neural circuits that control functions such as arousal, mood, and appetite suppression. ontosight.aiclevelandclinic.org While Pentorex was developed as an anorectic to aid in weight loss, specific studies detailing its precise modulatory effects on neurotransmitter release, reuptake kinetics, or metabolism are not extensively documented in publicly available literature. wikipedia.org

Receptor Binding Dynamics and Profiling of this compound

The interaction of a compound with specific receptors is critical to understanding its pharmacological profile. This is typically quantified through receptor binding and occupancy studies.

Detailed scientific data from in vitro receptor binding assays for this compound are not available in the reviewed literature. Such assays are used to determine the binding affinity of a compound for various receptors, transporters, and enzymes. This information, typically presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, is fundamental for characterizing the specific molecular targets of a drug. For comparison, other phenethylamine (B48288) derivatives have been characterized in this manner to determine their affinity for targets like serotonin (B10506) receptors or monoamine transporters. wikipedia.orgwikipedia.org However, no such binding profile has been published for this compound.

Information regarding in vivo receptor occupancy studies for this compound is not present in the available scientific literature. These studies are crucial for confirming that a drug engages with its intended target in a living organism and for correlating receptor interaction with physiological or behavioral effects. The absence of such data means that the specific central targets that this compound binds to and the extent of that binding in a physiological context have not been publicly documented.

Preclinical Investigations of Pentorex Hydrochloride S Efficacy and Therapeutic Potential

Anorexigenic and Metabolic Research in Animal Models

Pentorex (B1222034) is recognized as an anorectic agent, a class of drugs that suppress appetite and are often used to manage weight. ncats.ioncats.io Preclinical studies in animal models are crucial for understanding the efficacy and mechanisms of such compounds. The activity-based anorexia (ABA) model is a commonly utilized paradigm in rodents, which combines time-restricted feeding with access to a running wheel, leading to significant weight loss and hyperactivity. frontiersin.org This model helps in mimicking aspects of conditions like anorexia nervosa. frontiersin.org

Research has shown that various factors, including genetic predispositions and metabolic processes, influence the outcomes in these models. For instance, the anx/anx mouse model exhibits suppressed appetite and emaciation due to a spontaneous mutation. frontiersin.orgnih.gov Such models are invaluable for investigating the biological underpinnings of appetite and metabolism and for testing the effects of pharmacological agents like Pentorex. nih.govd-nb.info Studies on related compounds and systems have highlighted the role of dopamine (B1211576) and other neurotransmitters in regulating food intake and energy balance, providing a basis for understanding how central stimulants like Pentorex might exert their anorexigenic effects. nih.gov

Table 1: Animal Models in Anorexigenic and Metabolic Research This table is interactive. You can sort and filter the data.

| Model Type | Species | Key Characteristics | Relevance to Pentorex Research |

|---|---|---|---|

| Activity-Based Anorexia (ABA) | Rodents (Rats, Mice) | Time-restricted feeding with voluntary wheel running, leading to weight loss and hyperactivity. frontiersin.org | To evaluate the effect of Pentorex on appetite suppression and activity levels under conditions of negative energy balance. |

| Genetic Models (e.g., anx/anx mice) | Mice | Spontaneous mutation causing suppressed appetite, emaciation, and neurological disturbances. frontiersin.orgnih.gov | To investigate the efficacy of Pentorex in a genetically predisposed model of anorexia. |

| Diet-Induced Obesity | Rodents (Rats, Mice) | Obesity and metabolic syndrome induced by high-fat or high-sucrose diets. d-nb.info | To assess the potential of Pentorex in managing weight gain and metabolic dysregulation. |

Diuretic and Natriuretic Research

Early research has indicated that certain amphetamine derivatives, a class to which Pentorex belongs, possess diuretic and natriuretic properties. ncats.ioncats.io Diuretics increase urine output, while natriuretics specifically enhance the renal excretion of sodium. nih.gov These effects are typically investigated in animal models by measuring urine volume and electrolyte concentrations following drug administration. mdpi.com

The mechanism of action for many diuretics involves the inhibition of sodium reabsorption in the kidney tubules. nih.gov For instance, thiazide diuretics act on the distal convoluted tubules. nih.gov While the specific renal targets of Pentorex have not been extensively detailed in the available literature, its classification as a sympathomimetic suggests a potential influence on renal blood flow and tubular function through adrenergic receptor stimulation.

Table 2: Key Parameters in Diuretic and Natriuretic Studies This table is interactive. You can sort and filter the data.

| Parameter | Description | Method of Measurement | Significance |

|---|---|---|---|

| Urine Volume | The total volume of urine produced over a specific period. | Collection in metabolic cages. mdpi.com | Indicates the overall diuretic effect. |

| Sodium (Na+) Excretion | The amount of sodium excreted in the urine. | Ion-selective electrodes or flame photometry on urine samples. | Measures the natriuretic effect, crucial for blood pressure regulation. nih.gov |

| Potassium (K+) Excretion | The amount of potassium excreted in the urine. | Ion-selective electrodes or flame photometry on urine samples. | Important for assessing potential side effects like hypokalemia. nih.gov |

| Urine pH and Conductivity | Measures of the acidity/alkalinity and ionic concentration of the urine. | pH meter and conductivity meter. | Provides additional information on the renal handling of electrolytes. mdpi.com |

Investigations into Neurological Disorder Modulation by Pentorex Hydrochloride

This compound's action as a central adrenergic stimulant suggests its potential to modulate neurological and psychiatric conditions. ncats.ioncats.ioontosight.ai The central nervous system (CNS) is a primary target for psychotropic drugs, and understanding their effects on various CNS levels is a key area of pharmacological research. nih.govwho.int The role of dopamine, in particular, is critical in a wide range of neurological and psychiatric disorders. mdpi.com

Modulation of neurotransmitter systems, such as the dopaminergic and adrenergic systems, can influence mood, cognition, and behavior. mdpi.com Preclinical research in this area often involves animal models of conditions like depression, anxiety, and neurodegenerative diseases to assess the therapeutic potential of compounds like Pentorex. nih.govflorey.edu.auresearchgate.net These studies may examine changes in behavior, neurochemistry, and neuronal activity following drug administration. mdpi.com

Pain Pathway Interaction Studies

The interaction of centrally acting drugs with pain pathways is a significant area of pharmacological investigation. ontosight.ai Pain perception is a complex process involving both peripheral and central neural pathways. nih.gov The descending pain suppression pathway, which originates in the brainstem, can inhibit pain signals at the spinal cord level. tmc.edu

Opioids and other analgesics often exert their effects by interacting with receptors in these pathways. tmc.edu As a central stimulant, Pentorex could potentially modulate pain perception, although the specific mechanisms are not well-defined. Research in this area would typically involve animal models of pain, such as those for neuropathic or inflammatory pain, to evaluate the analgesic efficacy of the compound. nih.gov

Gastrointestinal Motility Research

The influence of pharmacological agents on gastrointestinal (GI) motility is another area of preclinical research. ontosight.ai The enteric nervous system, which controls gut function, can be modulated by various neurotransmitters and drugs. merckvetmanual.com For example, serotonergic and dopaminergic pathways play a role in regulating GI motility. merckvetmanual.comfrontiersin.org

Prokinetic drugs are used to enhance GI motility and are beneficial in treating disorders like gastroparesis and constipation. nih.gov Given that Pentorex is a sympathomimetic agent, it could potentially affect GI function, as the sympathetic nervous system is known to influence gut motility. Preclinical studies in this area would typically measure parameters such as gastric emptying and intestinal transit time in animal models. frontiersin.orgnih.gov

Comparative Pharmacological Efficacy Studies with Related Compounds

To better understand the pharmacological profile of Pentorex, it is often compared with other structurally and functionally related compounds, such as other phenethylamine (B48288) and amphetamine derivatives. ncats.ioncats.io These comparative studies help to elucidate the relative potency and specific effects of the drug. who.int For example, research has been conducted to compare the anorexigenic potency of various appetite suppressants. ncats.ioncats.io

Such studies are essential for identifying the unique properties of a compound and for determining its potential advantages or disadvantages relative to existing drugs. nih.gov The pharmacology of psychotropic drugs is complex, with compounds often exhibiting a wide range of effects. nih.govwho.int

Pharmacokinetic and Biotransformation Research of Pentorex Hydrochloride

Absorption and Distribution Dynamics

Following oral administration, amphetamine-like compounds are generally absorbed from the gastrointestinal tract. columbia.edu The rate and extent of absorption can be influenced by various factors, including the specific chemical properties of the drug and physiological conditions like gastrointestinal transit time. lww.com For instance, studies on the related compound mefenorex, or (N-(3-chloropropyl)-1-methyl-2-phenylethylamine), show it is absorbed after being taken orally. nih.govresearchgate.net Once in the bloodstream, these compounds are distributed throughout the body. lww.com The distribution is affected by factors such as blood flow, tissue permeability, and the drug's ability to bind to plasma proteins. lww.com

Metabolic Pathways and Metabolite Identification of Pentorex (B1222034) Hydrochloride

The biotransformation of amphetamine-related compounds is a complex process primarily occurring in the liver, involving multiple enzymatic pathways. researchgate.net Research on mefenorex shows it undergoes significant metabolism. nih.govresearchgate.net The primary metabolic pathway is N-dealkylation, which cleaves the side chain and results in the formation of amphetamine as a major, active metabolite. nih.govresearchgate.net

Further biotransformation involves aromatic hydroxylation, where a hydroxyl group is added to the phenyl ring of the parent drug or its metabolites. nih.govresearchgate.net This process increases the water solubility of the compounds, facilitating their excretion. nih.gov The identification of these metabolites is typically achieved using techniques such as gas chromatography-mass spectrometry (GC/MS). nih.gov

A study involving healthy volunteers who took a single oral dose of mefenorex identified several key metabolites in their urine. nih.govresearchgate.net In addition to the parent drug, the analysis confirmed the presence of amphetamine and various hydroxylated derivatives. nih.govresearchgate.net

Table 1: Identified Metabolites of Mefenorex Following Oral Administration

| Metabolite Name | Parent Compound | Method of Identification |

|---|---|---|

| Amphetamine | Mefenorex | GC/MS |

| p-hydroxy mefenorex | Mefenorex | GC/MS |

| p-hydroxy amphetamine | Amphetamine (from Mefenorex) | GC/MS |

| p-hydroxy-m-methoxy mefenorex | Mefenorex | GC/MS |

Data derived from studies on mefenorex, a close structural analogue of pentorex. nih.govresearchgate.net

Excretion Profiles of Pentorex Hydrochloride

The elimination of this compound and its metabolites from the body is expected to occur primarily through renal excretion in the urine. nih.govresearchgate.net Pharmacokinetic studies on mefenorex show that after 72 hours, a total of 11.9% of the administered dose is recovered in the urine. nih.govresearchgate.net Of this amount, only 1.5% is the unchanged parent drug, while the remaining 10.4% consists of its various metabolites, highlighting the extensive biotransformation the compound undergoes. nih.govresearchgate.net

The elimination half-life (t1/2), which is the time required for the concentration of the drug in the body to be reduced by half, differs significantly between the parent compound and its primary metabolite. Mefenorex has a relatively short biological half-life, calculated to be between 2.55 and 3.98 hours. nih.govresearchgate.net In contrast, its main metabolite, amphetamine, is eliminated much more slowly, with a half-life ranging from 9.5 to 17.8 hours. nih.govresearchgate.net This longer half-life means that amphetamine persists in the body for a considerably longer period than the original drug. nih.govresearchgate.net

Table 2: Pharmacokinetic Excretion Parameters of Mefenorex and its Primary Metabolite

| Compound | Biological Half-Life (t1/2) | Percentage of Dose Excreted in Urine (72h) |

|---|---|---|

| Mefenorex (Unchanged) | 2.55 - 3.98 hours | 1.5% |

| Amphetamine (Metabolite) | 9.5 - 17.8 hours | Not specified individually |

| Total Metabolites | Not Applicable | 10.4% |

Data derived from studies on mefenorex, a close structural analogue of pentorex. nih.govresearchgate.net

Mechanisms of Drug-Drug Interactions Involving this compound

Drug-drug interactions involving this compound are likely mediated by its metabolism through the cytochrome P450 (CYP450) enzyme system. nih.govnih.gov The metabolism of most amphetamine-like stimulants is regulated by the polymorphic CYP2D6 isozyme. nih.gov Therefore, the co-administration of pentorex with other drugs that are substrates, inhibitors, or inducers of CYP2D6 could alter its metabolic pathway.

Enzyme Inhibition: Drugs that inhibit CYP2D6 can decrease the rate of metabolism of pentorex. This could lead to higher and more prolonged plasma concentrations of the parent drug, potentially increasing its effects. nih.gov

Enzyme Induction: Conversely, drugs that induce CYP2D6 activity could accelerate the metabolism of pentorex. researchgate.net This would lead to a faster conversion to its metabolites (like amphetamine) and quicker clearance of the parent drug. researchgate.net

Given its nature as a stimulant and its relationship to amphetamine, other significant interactions are possible:

Monoamine Oxidase Inhibitors (MAOIs): Combining stimulants like pentorex with MAOIs is generally contraindicated. goodrx.comsinglecare.com This combination can lead to a hypertensive crisis, a severe and dangerous increase in blood pressure. goodrx.comsinglecare.com

Antidepressants (SSRIs, SNRIs, TCAs): Co-administration with serotonergic antidepressants may increase the risk of serotonin (B10506) syndrome, a potentially life-threatening condition caused by excessive serotonin activity. goodrx.commedicalnewstoday.com

Other Stimulants: Use with other stimulant medications (e.g., caffeine, methylphenidate) can have an additive effect, increasing the risk of cardiovascular side effects like elevated heart rate and blood pressure. singlecare.commedicalnewstoday.com

Antihypertensive Drugs: Stimulants can counteract the effects of medications intended to lower blood pressure, reducing their therapeutic efficacy. singlecare.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Mefenorex |

| Amphetamine |

| p-hydroxy mefenorex |

| p-hydroxy amphetamine |

| p-hydroxy-m-methoxy mefenorex |

| Cytochrome P450 |

| Serotonin |

Toxicological Assessment and Safety Pharmacology of Pentorex Hydrochloride

Acute Toxicology Studies of Pentorex (B1222034) Hydrochloride

Acute toxicology studies are designed to evaluate the adverse effects of a substance following a single, short-term exposure. These studies are fundamental in preliminary hazard identification and help determine the intrinsic toxicity of a compound. Key parameters, such as the median lethal dose (LD50), are established to quantify the acute toxicity and provide a basis for classifying the substance. Observations typically include mortality, clinical signs of toxicity, and gross pathological changes in animal models.

Specific data from acute toxicology studies conducted on Pentorex hydrochloride, including LD50 values and observed toxic effects following single-dose administration, are not detailed in publicly available scientific literature.

Repeat-Dose Toxicology Investigations of this compound

Repeat-dose toxicology investigations aim to characterize the toxicological profile of a substance after prolonged or repeated exposure over a specific period, such as 28 or 90 days. These studies are critical for identifying potential target organs for toxicity, understanding dose-response relationships, and assessing the potential for cumulative effects. A comprehensive evaluation includes monitoring clinical signs, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and conducting gross and histopathological examinations of tissues.

Detailed research findings from repeat-dose toxicology investigations of this compound, including identification of target organs or no-observed-adverse-effect levels (NOAEL), are not available in the public scientific domain.

Reproductive and Developmental Toxicology of this compound

Reproductive and developmental toxicology studies assess the potential adverse effects of a substance on sexual function, fertility in adults, and developmental toxicity in offspring from conception through to maturity.

Embryo-Fetal Development Studies

Embryo-fetal development studies are conducted to determine the potential of a substance to induce structural or functional abnormalities in a developing fetus when the parent is exposed during gestation. These studies evaluate parameters such as fetal viability, growth, and the presence of any external, visceral, or skeletal malformations.

Specific findings related to the teratogenic potential or other embryo-fetal development effects of this compound are not documented in accessible research literature.

Pre- and Post-Natal Development Research

Pre- and post-natal development research evaluates the effects of a substance on the developing organism from conception through to weaning and sexual maturity. These studies assess a wide range of endpoints, including maternal health, parturition, lactation, and the growth, viability, and functional development of the offspring.

Publicly available research detailing the effects of this compound on pre- and post-natal development has not been identified.

Carcinogenicity and Mutagenicity Research

Carcinogenicity studies are long-term investigations designed to assess the tumor-forming potential of a substance. Mutagenicity research involves a battery of in vitro and in vivo tests to detect gene mutations or chromosomal damage. These studies are essential for evaluating the genotoxic and carcinogenic risk of a compound.

Information and data from carcinogenicity bioassays or mutagenicity studies (e.g., Ames test, chromosomal aberration assays) for this compound are not available in the public scientific literature.

Safety Pharmacology Profiling of this compound

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. A core battery of tests typically assesses the effects on the cardiovascular, central nervous, and respiratory systems to identify potential liabilities that could present a safety risk.

A specific safety pharmacology profile for this compound, detailing its effects on vital organ systems, has not been published in the available scientific literature.

Mechanistic Toxicology Investigations of this compound

Limited specific mechanistic toxicology investigations have been published for this compound (phenpentermine hydrochloride). However, as a sympathomimetic amine belonging to the amphetamine family, its toxicological profile can be largely understood through the well-documented mechanisms of this class of compounds and its close structural analog, phentermine. The toxic effects of sympathomimetics are primarily linked to the excessive stimulation of the sympathetic nervous system. nih.govmedscape.com

The core mechanism involves the increased availability of catecholamines, such as norepinephrine (B1679862) and dopamine (B1211576), in the synaptic cleft. nih.gov Amphetamine and its derivatives achieve this by promoting the release of these neurotransmitters from presynaptic terminals and, to a lesser extent, by inhibiting their reuptake. medscape.comderangedphysiology.com This surge in adrenergic and dopaminergic activity leads to a cascade of physiological and pathological effects, particularly on the cardiovascular and central nervous systems. nih.govderangedphysiology.com

Cardiovascular Toxicity Mechanisms

The cardiotoxic effects of amphetamine-like compounds are multifactorial. The excessive release of catecholamines can induce severe vasoconstriction and vasospasm, leading to hypertension and tachycardia. nih.govoup.com These hemodynamic changes increase myocardial oxygen demand, which, coupled with potential coronary vasospasm, can result in myocardial ischemia and infarction. nih.govnih.gov

At the cellular level, several mechanisms are proposed to contribute to amphetamine-associated cardiomyopathy:

Oxidative Stress: Increased production of free radicals can lead to significant oxidative stress within the myocardium. ahajournals.orgnih.gov

Apoptosis: Enhanced activity of pro-apoptotic proteins, such as p53, can trigger programmed cell death of cardiomyocytes. ahajournals.orgnih.gov

Mitochondrial Dysfunction: Amphetamines can impair mitochondrial function, disrupting cellular energy production and homeostasis. ahajournals.org

Altered Gene Expression: Changes in gene expression related to cardiac muscle function and integrity have been noted. ahajournals.orgnih.gov

Calcium Hemostasis Defects: Disruption of intracellular calcium balance can lead to arrhythmias and impaired contractility. ahajournals.orgnih.gov

Neurotoxicity Mechanisms

While phentermine, a close analog of Pentorex, is generally considered to have lower neurotoxic potential than amphetamine, studies have indicated that it may still possess dopamine neurotoxic potential. nih.gov High doses or prolonged use of amphetamine-like substances can lead to the degeneration of nerve terminals. The mechanisms underlying this neurotoxicity are complex and involve:

Excitotoxicity: Overstimulation of neurotransmitter receptors can lead to excessive neuronal firing and subsequent cell damage. derangedphysiology.com

Oxidative Stress: Similar to cardiotoxicity, the central nervous system is also susceptible to oxidative damage from increased free radical production.

Mitochondrial Damage: Impaired mitochondrial function in neurons can lead to energy deficits and apoptosis. derangedphysiology.com

Psychotic symptoms have also been reported with phentermine use, although the exact mechanism is not fully understood. nih.gov It is hypothesized to be related to the profound increase in synaptic dopamine levels.

Genotoxicity

There is a lack of comprehensive data on the genotoxic potential of this compound. Limited in vitro studies on the related compound phentermine have suggested some potential for inducing mutations and mitotic segregation in microbial and fungal systems. However, no in vivo animal carcinogenicity studies for phentermine have been located. ornl.gov

The following table summarizes key mechanistic toxicology findings for compounds related to this compound.

| Toxicological Endpoint | Compound Class/Analog | Mechanism of Action | Research Findings |

| Cardiotoxicity | Amphetamines | Catecholamine release, vasospasm, oxidative stress, apoptosis | Associated with cardiomyopathy, myocardial infarction, and hypertension. oup.comnih.govahajournals.org |

| Neurotoxicity | Phentermine | Dopamine release, potential excitotoxicity | Shows potential for dopamine neurotoxicity at high doses. nih.gov |

| Psychosis | Phentermine | Increased synaptic dopamine | Can induce psychotic episodes, which are typically reversible upon discontinuation. nih.gov |

| Genotoxicity | Phentermine | Not fully elucidated | In vitro data suggests potential for mutagenicity, but in vivo data is lacking. ornl.gov |

Synthetic Methodologies and Chemical Derivatization of Pentorex Hydrochloride

Development of Novel Synthesis Routes for Pentorex (B1222034) Hydrochloride and Analogues

The synthesis of Pentorex hydrochloride (α,α-dimethyl-β-phenylpropylamine hydrochloride) and its analogues has been approached through various methodologies, primarily centered around the formation of the core α-phenyl-β-aminobutane structure. A prevalent and versatile method is reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine, followed by reduction to the desired amine wikipedia.orgmasterorganicchemistry.comlibretexts.org.

A potential novel stereoselective route for Pentorex can be extrapolated from the asymmetric synthesis of related phenylisopropylamines. This method involves the reaction of a prochiral ketone, in this case, 3-phenyl-3-methyl-2-butanone, with a chiral amine, such as optically active α-methylbenzylamine, to form a chiral imine intermediate. This intermediate can then be reduced, for instance, through low-pressure hydrogenation using a catalyst like Raney Nickel google.com. The subsequent removal of the chiral auxiliary group via hydrogenolysis, often with a palladium on carbon (Pd/C) catalyst, would yield the enantiomerically enriched Pentorex google.com. This approach offers the advantage of controlling the stereochemistry of the final product, which is often crucial for pharmacological activity.

Another innovative approach involves biocatalysis, utilizing enzymes such as amine dehydrogenases or transaminases to achieve high stereoselectivity in the amination of a suitable ketone precursor wikipedia.org. These enzymatic methods are gaining traction in pharmaceutical synthesis due to their high efficiency and environmentally friendly reaction conditions.

The following table outlines a proposed novel synthesis route for Pentorex based on asymmetric reductive amination:

| Step | Reactants | Reagents/Catalysts | Intermediate/Product | Key Transformation |

| 1 | 3-Phenyl-3-methyl-2-butanone, (R)-(+)-α-Methylbenzylamine | Toluene (solvent), reflux | Chiral Imine | Formation of a chiral imine intermediate. |

| 2 | Chiral Imine | H₂, Raney Nickel | N-(α-phenylethyl)-α,α-dimethyl-β-phenylpropylamine | Stereoselective reduction of the imine. |

| 3 | N-(α-phenylethyl)-α,α-dimethyl-β-phenylpropylamine | H₂, 10% Pd/C, HCl | (S)-(+)-Pentorex hydrochloride | Hydrogenolysis to remove the chiral auxiliary and formation of the hydrochloride salt. |

Optimization of Synthetic Processes for this compound

The optimization of synthetic routes for this compound focuses on improving reaction yields, enhancing stereoselectivity, and ensuring process safety and efficiency. For reductive amination, a key optimization parameter is the choice of the reducing agent. While sodium borohydride (B1222165) (NaBH₄) can be used, milder and more selective reagents like sodium cyanobohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the ketone starting material, thus enabling a one-pot reaction masterorganicchemistry.comsigmaaldrich.com.

The choice of catalyst and reaction conditions for the hydrogenation step is also critical. Catalysts such as platinum, palladium, or nickel are commonly employed for direct reductive amination wikipedia.org. For the asymmetric synthesis approach, the efficiency of the hydrogenolysis step to remove the chiral auxiliary is dependent on the catalyst (e.g., Pd/C) and reaction conditions such as hydrogen pressure and temperature google.com. Optimization of these parameters is essential to achieve high yields and enantiomeric purity of the final product.

Furthermore, reaction conditions such as pH, temperature, and solvent play a significant role. Reductive amination is typically carried out under neutral or weakly acidic conditions to facilitate imine formation without causing side reactions wikipedia.org. The development of one-pot procedures, where the imine formation and reduction occur in the same reaction vessel, simplifies the process and reduces waste, contributing to a more efficient and greener synthesis wikipedia.org.

The table below summarizes key parameters for the optimization of Pentorex synthesis via reductive amination:

| Parameter | Options | Impact on Synthesis |

| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂ with metal catalyst | Affects selectivity, reaction conditions (one-pot vs. two-step), and functional group tolerance. |

| Catalyst | Pt, Pd, Ni (for hydrogenation), Pd/C (for hydrogenolysis) | Influences reaction rate, efficiency, and stereoselectivity. |

| pH | Neutral to weakly acidic | Optimizes the equilibrium of imine formation. |

| Solvent | Protic solvents (e.g., methanol, ethanol) or aprotic solvents | Can affect reaction rates and solubility of reactants and intermediates. |

| Temperature | Varies depending on the specific reagents and catalysts | Controls reaction kinetics and can influence selectivity. |

Preparation of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of this compound analogues is crucial for investigating its structure-activity relationships (SAR), which helps in understanding how chemical structure influences biological activity and can guide the design of new compounds with improved properties. The preparation of these analogues typically involves modifications at two primary sites: the phenyl ring and the amine group.

Phenyl Ring Derivatization:

Analogues with substituents on the phenyl ring can be synthesized by starting with appropriately substituted precursors. For instance, to introduce a methoxy (B1213986) or alkyl group on the phenyl ring, the synthesis would begin with the corresponding substituted phenylacetone (B166967) google.com. The subsequent reductive amination would then yield the desired phenyl-substituted Pentorex analogue. These modifications can provide insights into the role of electronic and steric effects of the phenyl ring on the compound's interaction with its biological target.

N-Substitution of the Amine Group:

The amine group of Pentorex can be derivatized to explore the impact of different substituents on activity. N-alkylation can be achieved through further reductive amination with an appropriate aldehyde or ketone masterorganicchemistry.com. For example, reacting Pentorex with formaldehyde (B43269) in the presence of a reducing agent would yield the N-methylated analogue. The synthesis of a series of N-alkyl or N-aryl analogues allows for the investigation of how the size, lipophilicity, and electronic properties of the N-substituent affect the compound's pharmacological profile.

The following table provides examples of synthetic strategies for preparing Pentorex analogues for SAR studies:

| Analogue Type | Synthetic Strategy | Starting Materials | Purpose of Modification for SAR |

| Phenyl-substituted | Reductive amination of a substituted phenylacetone | Substituted 3-phenyl-3-methyl-2-butanone, Ammonia | To probe the influence of electronic and steric properties of the phenyl ring on activity. |

| N-alkylated | Reductive amination of Pentorex with an aldehyde/ketone | Pentorex, Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde) | To investigate the effect of the size and nature of the N-substituent on potency and selectivity. |

| N-acylated | Acylation of Pentorex with an acyl chloride or anhydride | Pentorex, Acyl chloride or Anhydride | To explore the impact of an amide functionality on the compound's properties. |

Structure Activity Relationship Sar Studies of Pentorex Hydrochloride and Analogues

Elucidation of Key Structural Determinants for Pentorex (B1222034) Hydrochloride's Activity

The biological activity of Pentorex hydrochloride is governed by several key structural features inherent to its phenethylamine (B48288) framework. These determinants are crucial for its interaction with biological targets, which are believed to involve the modulation of catecholaminergic neurotransmission.

The fundamental phenethylamine backbone is the foundational element for its sympathomimetic activity. This consists of a phenyl ring connected to an amino group by a two-carbon chain. The presence of the phenyl group is essential for activity, likely contributing to the binding affinity at target sites through hydrophobic and aromatic interactions.

The α-methyl group , which is characteristic of the amphetamine subclass, is known to increase stimulant activity and prolong the duration of action by protecting the molecule from metabolism by monoamine oxidase (MAO). Pentorex, being α,β-dimethylamphetamine, possesses this feature.

A distinguishing feature of Pentorex is the presence of a second methyl group on the alpha carbon , resulting in a gem-dimethyl configuration. This α,α-dimethyl substitution is also a key feature of the closely related compound, phentermine. This structural element is believed to enhance the anorectic properties of the molecule.

Furthermore, the unsubstituted amino group is a critical determinant of activity. Primary and secondary amines in this class of compounds generally exhibit greater activity compared to tertiary or quaternary amines. This primary amine group is essential for the molecule's ability to act as a substrate for and/or inhibitor of monoamine transporters.

Impact of Chemical Modifications on Pharmacological Profile and Efficacy

The pharmacological profile and efficacy of phenethylamine analogues are highly sensitive to chemical modifications at various positions of the molecule. Based on the extensive research on related compounds, the following structure-activity relationships can be inferred for Pentorex analogues.

Substitution on the Phenyl Ring:

Position of Substitution: The position of substituents on the phenyl ring significantly impacts activity. Generally, substitution at the para (4-) position is well-tolerated and can sometimes enhance activity. Meta (3-) substitution is also often compatible with activity, while ortho (2-) substitution can lead to a decrease in potency.

Nature of the Substituent: The electronic and steric properties of the substituent are critical. Small, electron-withdrawing groups like halogens (e.g., chloro, fluoro) at the para position can maintain or even enhance anorectic activity. Conversely, bulky substituents or hydrophilic groups can diminish activity.

Modifications of the Alkyl Chain:

Alpha-Alkylation: As previously mentioned, the presence of an α-methyl group is crucial for potency and duration of action. Increasing the size of the alkyl group at the alpha position beyond a methyl group generally leads to a decrease in stimulant activity.

Beta-Alkylation: Pentorex possesses a β-methyl group. This modification can influence the selectivity of the compound for different monoamine transporters and may contribute to its specific pharmacological profile.

N-Alkylation: N-alkylation of the primary amino group can have varied effects. N-methylation (to form a secondary amine) can maintain or slightly decrease activity. Larger N-alkyl groups, however, tend to reduce anorectic and stimulant effects.

The following table summarizes the general effects of these modifications based on studies of related phenethylamine compounds:

| Modification | Position/Type | General Effect on Anorectic/Stimulant Activity |

| Phenyl Ring Substitution | Para (4-) | Generally well-tolerated; small electron-withdrawing groups may enhance activity. |

| Meta (3-) | Often compatible with activity. | |

| Ortho (2-) | Tends to decrease activity. | |

| Alkyl Chain Modification | Alpha (α) | Methyl group enhances activity; larger groups decrease activity. |

| Beta (β) | Can influence transporter selectivity. | |

| Amino Group Modification | N-Alkylation | Methylation may maintain activity; larger groups decrease activity. |

Computational Approaches in this compound SAR

While specific computational studies on this compound are not prominent in the literature, quantitative structure-activity relationship (QSAR) modeling and other computational chemistry techniques are valuable tools for understanding the SAR of phenethylamine derivatives. These methods help in correlating the physicochemical properties of molecules with their biological activities.

QSAR models for this class of compounds typically involve the calculation of various molecular descriptors, such as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges and dipole moments, which are important for electrostatic interactions with biological targets.

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors are used to model the spatial requirements for binding to a receptor or transporter.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor that quantifies the hydrophobicity of a molecule, which is crucial for its absorption, distribution, and binding to hydrophobic pockets in target proteins.

These computational approaches can be used to predict the activity of novel analogues and to gain insights into the key molecular features that drive the pharmacological effects. For instance, molecular docking simulations could be employed to model the interaction of Pentorex and its analogues with the binding sites of monoamine transporters, providing a structural basis for their observed activities. Such studies can help rationalize the observed SAR and guide the design of new compounds with improved efficacy and selectivity.

Based on a review of available scientific literature, it has been determined that there is insufficient specific data to generate an article on the "Advanced Analytical Techniques for this compound Research" following the detailed outline provided.

Pentorex, also known as phenpentermine or α,β-dimethylamphetamine, is a stimulant compound developed in the 1960s. wikipedia.org While its existence and basic chemical properties are documented, extensive and recent research pertaining to the specific analytical methodologies outlined in the request is not publicly available. wikipedia.orgnih.govchemeo.com

Searches for spectroscopic characterization, detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, comprehensive validation data for these methods, and specific stability or degradation studies for this compound did not yield the in-depth research findings necessary to populate the requested sections and subsections. The existing literature primarily consists of older pharmacological studies and basic chemical identifiers, falling short of the advanced analytical focus required. wikipedia.orgnih.gov

Therefore, the creation of a thorough, informative, and scientifically accurate article strictly adhering to the provided structure is not feasible at this time due to the lack of specific research on this compound in these advanced analytical areas.

Clinical Research Methodologies and Regulatory Science Perspectives on Pentorex Hydrochloride

Design and Conduct of Clinical Investigation Protocols

The foundation of any clinical investigation is the study protocol, a comprehensive document that details the trial's objectives, design, methodology, and statistical considerations. allucent.comucsf.edu For a compound like Pentorex (B1222034) hydrochloride, the protocol serves to ensure the safety of participants and the integrity of the collected data. ucsf.edu

Key Components of a Clinical Trial Protocol:

Objectives and Endpoints: Protocols must clearly define the primary and secondary objectives. allucent.com For instance, a primary objective might be to assess the efficacy of the compound for a specific condition, measured by a primary endpoint such as a change in a validated symptom score.

Study Design: The design is chosen to best answer the research question. Common designs include randomized, controlled trials, which are considered the gold standard for minimizing bias. bioaccessla.com Other designs, such as parallel, crossover, or adaptive trials, may also be employed depending on the research objectives. pharmaregulatory.in

Participant Selection: The protocol specifies precise inclusion and exclusion criteria to define the target patient population. ucsf.edu

Methodology and Assessments: This section provides exhaustive details on the treatment regimen, dosage, and the schedule of assessments, outlining what data will be collected and when. allucent.com

Ethical and Regulatory Compliance: All protocols undergo rigorous review by an Institutional Review Board (IRB) and regulatory authorities like the U.S. Food and Drug Administration (FDA) to ensure subject protection and adherence to statutory requirements. allucent.comclinicalleader.com

Adherence to international standards, such as the International Council for Harmonisation (ICH) Good Clinical Practice (GCP) guidelines, is essential. europa.eugmp-compliance.org These guidelines provide a unified standard for the European Union, Japan, and the United States to facilitate the mutual acceptance of clinical data by regulatory authorities. europa.eu The ICH E6(R3) guideline, for example, emphasizes a flexible, risk-based approach to trial design and conduct. fda.govctti-clinicaltrials.org

| Protocol Section | Description | Governing Guideline Example |

|---|---|---|

| Study Objectives & Endpoints | Defines the primary and secondary research questions and the specific measurements used to answer them. | ICH E9: Statistical Principles for Clinical Trials |

| Trial Design & Methodology | Outlines the structure of the trial (e.g., randomized, placebo-controlled, double-blind) and all procedures. | ICH E6(R3): Good Clinical Practice europa.eu |

| Subject Safety & Ethics | Details measures to protect participant rights, safety, and well-being, including informed consent and adverse event reporting. | Declaration of Helsinki; 21 CFR Part 50 |

| Data Analysis | Specifies the statistical methods to be used for analyzing the collected data. | ICH E9: Statistical Principles for Clinical Trials |

Non-Clinical Safety Testing Frameworks and Guidelines (e.g., ICH, GLP)

Before a pharmaceutical compound can be tested in humans, its safety profile must be rigorously evaluated through non-clinical studies. fda.gov This process is governed by strict international guidelines to ensure the quality and reliability of the data.

The primary frameworks include:

Good Laboratory Practice (GLP): The Organisation for Economic Co-operation and Development (OECD) Principles of GLP are a quality system focused on the organizational processes and conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, and archived. patsnap.comoecd.orgnih.gov Adherence to GLP ensures the consistency, reliability, and integrity of non-clinical safety tests. patsnap.com GLP regulations apply to a wide range of studies, including those for pharmaceuticals, pesticides, and industrial chemicals. slideshare.net

International Council for Harmonisation (ICH) Guidelines: The ICH provides a comprehensive set of safety guidelines to uncover potential risks such as carcinogenicity, genotoxicity, and reproductive toxicity. ich.org The ICH M3(R2) guideline, for instance, provides recommendations on the non-clinical safety studies required to support human clinical trials and marketing authorization. europa.eufda.gov These guidelines help harmonize expectations between different regulatory regions, reducing the need for duplicate testing and streamlining drug development. fda.gov

Non-clinical safety programs typically involve a range of studies, including pharmacology studies to understand the drug's mechanism of action, and toxicology studies to identify potential adverse effects. researchgate.net

Methodologies for Efficacy Evaluation in Clinical Research Settings

Evaluating the efficacy of a compound is a primary objective of clinical trials. allucent.com This requires the use of robust and validated methodologies to measure whether a drug produces its intended therapeutic effect under the ideal conditions of an investigation. nih.govnih.gov

Key methodologies for efficacy evaluation include:

Selection of Endpoints: Efficacy is assessed using specific outcome measurements, known as endpoints. symbiosisonlinepublishing.com These can be clinical outcomes (like morbidity or mortality), surrogate endpoints (like biomarkers), or clinical signs and symptoms. symbiosisonlinepublishing.com The choice of endpoint is a critical aspect of trial design and is often guided by regulatory agencies for specific therapeutic areas. symbiosisonlinepublishing.com

Randomized Controlled Trials (RCTs): As the "gold standard," RCTs are a key methodology for evaluating efficacy. bioaccessla.com By randomly assigning participants to either a treatment group or a control group, researchers can minimize bias and provide a clear comparison between the interventions. bioaccessla.com

Statistical Analysis: A pre-specified statistical analysis plan is a crucial component of the protocol. It outlines how the data from the chosen endpoints will be analyzed to determine if the observed effects are statistically significant. Efficacy analyses frequently focus on patients who completed the study according to the protocol to assess if the intervention works under optimal circumstances. nih.gov

Pharmacovigilance and Post-Marketing Surveillance Methodologies

The safety evaluation of a drug does not end upon regulatory approval. Pharmacovigilance is the science and activity relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem. propharmaresearch.com Post-marketing surveillance (PMS) is the practice of monitoring the safety of a drug after it has been released to the market. wikipedia.orgnih.gov This phase is critical for identifying rare or long-term adverse effects that may not have been detected in the limited scope of pre-approval clinical trials. propharmaresearch.comfiveable.me

Methodologies for post-marketing surveillance include:

Spontaneous Reporting Systems (SRS): This is a cornerstone of pharmacovigilance, relying on the voluntary reporting of suspected adverse drug reactions (ADRs) by healthcare professionals and patients. tghn.orgfiveable.menih.gov Regulatory bodies, such as the FDA with its MedWatch program, maintain large databases of these reports to detect potential safety signals. wikipedia.orgllri.in The World Health Organization's VigiBase is a global database for this purpose. tghn.org

Active Surveillance: In contrast to the passive nature of SRS, active surveillance methods proactively seek out information. fiveable.me This can include targeted patient registries or the use of large electronic health databases to monitor the safety of medical products. fiveable.me

Prescription-Event Monitoring (PEM): PEM is an observational cohort method used to monitor the safety of new drugs. nih.govslideshare.netpharmdguru.com It involves identifying a group of patients who have been prescribed a specific new drug and collecting information on all subsequent clinical events, allowing for the calculation of incidence rates for adverse events in a real-world setting. slideshare.netscribd.com

| Methodology | Description | Primary Strength | Primary Limitation |

|---|---|---|---|

| Spontaneous Reporting Systems (SRS) | Passive collection of voluntary reports of adverse events from healthcare professionals and patients. slideshare.net | Broad coverage, effective for early signal detection of rare events. fiveable.me | Significant underreporting and variable data quality. longdom.org |

| Active Surveillance | Proactive and systematic collection of data through methods like patient registries or mining electronic health records. fiveable.me | More complete and systematic data compared to SRS. fiveable.me | Higher cost and complexity to implement. fiveable.me |

| Prescription-Event Monitoring (PEM) | Observational cohort studies that follow patients prescribed a new drug to record all subsequent clinical events. slideshare.net | Provides incidence rates for events in a real-world setting. slideshare.net | Cannot measure patient compliance or use of non-prescription drugs. slideshare.net |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Pentorex hydrochloride in experimental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification, leveraging its high specificity for amine-containing compounds. Structural confirmation via nuclear magnetic resonance (NMR) spectroscopy (particularly H and C) is critical for verifying purity and molecular integrity. Mass spectrometry (MS) further supports identification by confirming the molecular ion peak (m/z) and fragmentation patterns .

- Key Parameters : Column type (e.g., C18), mobile phase composition (e.g., acetonitrile:buffer), and detection wavelength (e.g., 254 nm) must be optimized to minimize interference from impurities.

Q. How is this compound synthesized, and what are its key chemical properties?

- Methodological Answer : this compound (CHClN) is synthesized via alkylation of 2-phenyl-2-methyl-3-butylamine with hydrochloric acid. Key properties include a melting point of 164–166°C and optical activity (e.g., [α] = 43.2° for the D-form). Solubility in polar solvents (e.g., ethanol, water) and stability under inert atmospheres are critical for handling .

- Experimental Note : Storage under desiccated conditions is recommended to prevent hygroscopic degradation.

Q. What safety protocols are required for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines, including fume hood use for powder handling, PPE (gloves, lab coats, goggles), and spill containment kits. Training documentation per institutional SOPs (e.g., hazard-specific decontamination, emergency procedures) is mandatory .

- Risk Mitigation : Conduct regular audits of storage conditions (e.g., temperature, humidity) and maintain SDS accessibility .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the anorexigenic effects of this compound while minimizing confounding variables?

- Methodological Answer : Use randomized, double-blind placebo-controlled trials in rodent models (e.g., Sprague-Dawley rats) with standardized feeding regimens. Control variables include circadian rhythm, ambient temperature, and stress levels. Dose-response curves (e.g., 10–275 mg/kg in mice) should align with prior LD data .

- Ethical Compliance : Obtain IACUC approval and follow ARRIVE guidelines for reporting animal studies .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across studies?

- Methodological Answer : Conduct systematic reviews to identify methodological disparities (e.g., administration routes, bioanalytical techniques). Validate findings via cross-laboratory replication using harmonized protocols (e.g., intravenous vs. oral dosing in matched animal strains). Meta-analyses can quantify heterogeneity and adjust for publication bias .

- Case Example : Discrepancies in half-life () values may arise from differences in plasma protein binding assays (e.g., equilibrium dialysis vs. ultrafiltration).

Q. How can in vitro models be optimized to study this compound’s mechanism of action on neurotransmitter systems?

- Methodological Answer : Employ neuronal cell lines (e.g., SH-SY5Y) with fluorescent calcium imaging to monitor dopamine and norepinephrine release. Pair this with siRNA knockdown of candidate receptors (e.g., dopamine D2) to isolate pathways. Dose-dependent responses should be validated via Western blotting for synaptic vesicle proteins .

- Data Interpretation : Normalize results to baseline neurotransmitter levels and account for batch-to-batch variability in cell cultures.

Methodological Guidance for Data Reporting

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals .

- Reproducibility : Share raw datasets and analysis code via repositories like Zenodo or Figshare. Pre-register study protocols on platforms like Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.